molecular formula C11H10ClN B1346354 4-Chloro-2,3-dimethylquinoline CAS No. 63136-62-9

4-Chloro-2,3-dimethylquinoline

Cat. No. B1346354
CAS RN: 63136-62-9
M. Wt: 191.65 g/mol
InChI Key: KQXLLCFFOGCXJH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylquinoline is a chemical compound with the CAS Number: 63136-62-9 . It has a molecular weight of 191.66 .


Synthesis Analysis

There are several methods for the synthesis of quinoline derivatives, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-dimethylquinoline is C11H10ClN . The InChI Code is 1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, they exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

4-Chloro-2,3-dimethylquinoline is a powder with a melting point of 75-78 degrees Celsius .

Scientific Research Applications

Anticancer Potential

4-Chloro-2,3-dimethylquinoline and related compounds have shown promise in cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, is a potent apoptosis inducer and shows efficacy in human breast and other mouse xenograft cancer models, with good blood-brain barrier penetration (Sirisoma et al., 2009). Another study synthesized 4-aminoquinoline derivatives from 4-chloro-7-substituted-quinolines, finding them effective against human breast tumor cell lines (Zhang et al., 2007).

Synthesis and Structural Analysis

Advances in synthetic methodologies have been significant. A study developed a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, illustrating the utility of 4-haloquinoline intermediates in synthesizing quinolines (Outt et al., 1998). Another research focused on the synthesis and structure of a specific compound involving 4-chloro-2,7,8-trimethylquinoline (Tkachev et al., 2017).

Biological Evaluation and Antimalarial Activity

Some derivatives of 4-Chloro-2,3-dimethylquinoline have been evaluated for their biological activities. Chloroquine-containing compounds, closely related to 4-chloro-2,3-dimethylquinoline, have been researched extensively for their antimalarial effects and potential applications in managing various infectious and noninfectious diseases (Njaria et al., 2015). Additionally, specific 4-aminoquinoline derivatives have been synthesized and shown promising effects against Mycobacterium smegmatis, a model organism for tuberculosis (Kayirere et al., 1998).

Safety And Hazards

The safety information for 4-Chloro-2,3-dimethylquinoline includes several hazard statements such as H303, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

properties

IUPAC Name

4-chloro-2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXLLCFFOGCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284966
Record name 4-chloro-2,3-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dimethylquinoline

CAS RN

63136-62-9
Record name Quinoline,3-dimethyl-
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Record name 4-chloro-2,3-dimethylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DG Mikolasek - 1962 - search.proquest.com
Hydrazine has been shown to undergo an amine exchange reaction with 5-chloro-7-dialkylaminomethyl-8-quinolinols. During an attempt to extend the reaction to other phenolic …
Number of citations: 2 search.proquest.com
F Kóródi, J Jekõ, Z Szabó - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Syntheses of 5H‐[1,2,4]triazolo[5′,1′:2,3][1,3]thiazino[5,4‐c]quinolines 8, 5H‐[1,2,4]triazolo[3′,4′:2)3][1,3]thiazino[5,4‐c]quinolines 9, 5H‐[1,2,4]triazolo[5′,1′:2,3][1,3]thiazino[5,6‐…
Number of citations: 2 onlinelibrary.wiley.com
NL Drake, HJ Creech, JA Garman… - Journal of the …, 1946 - ACS Publications
A general methodfor the preparation of 4-hydroxyquinolines has been developed. This synthesis is illustrated by the conversion of m-chloroaniline, ji-anisidine, and 3, 4-dimethylaniline …
Number of citations: 18 pubs.acs.org
BG Siim, GJ Atwell, RF Anderson… - Journal of medicinal …, 1997 - ACS Publications
Studies have shown that 4-(alkylamino)-5-nitroquinolines possess high selectivity (20−60-fold) for hypoxic tumor cells in vitro, but are not active as hypoxia-selective cytotoxins (HSCs) …
Number of citations: 31 pubs.acs.org
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com

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